molecular formula C16H11ClN2O B12026421 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 618098-62-7

1-(3-Chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B12026421
CAS No.: 618098-62-7
M. Wt: 282.72 g/mol
InChI Key: QLPAGHCOHRHMEF-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a 3-chlorophenyl group and a phenyl group attached to the pyrazole ring, along with a formyl group at the 4-position

Preparation Methods

The synthesis of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized using an appropriate cyclizing agent, such as acetic acid, to yield the desired pyrazole derivative. The reaction conditions typically involve refluxing the mixture for several hours to ensure complete cyclization.

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

1-(3-Chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-Chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

1-(3-Chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:

    1-(3-Chlorophenyl)piperazine: This compound also contains a 3-chlorophenyl group but has a piperazine ring instead of a pyrazole ring. It is used in the study of neurotransmitter receptors.

    3-Chloromethcathinone: This compound has a similar 3-chlorophenyl group but is a cathinone derivative. It is known for its psychoactive properties and is used in pharmacological studies.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which make it suitable for a wide range of applications.

Properties

CAS No.

618098-62-7

Molecular Formula

C16H11ClN2O

Molecular Weight

282.72 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-phenylpyrazole-4-carbaldehyde

InChI

InChI=1S/C16H11ClN2O/c17-14-7-4-8-15(9-14)19-10-13(11-20)16(18-19)12-5-2-1-3-6-12/h1-11H

InChI Key

QLPAGHCOHRHMEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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